3-(2-FURYL)-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
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Overview
Description
3-(2-FURYL)-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FURYL)-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be achieved through a one-pot catalyst-free procedure at room temperature. This involves the reaction of dibenzoylacetylene with triazole derivatives . The reaction conditions are typically mild, and the process is efficient, yielding the desired compound in excellent yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-FURYL)-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
3-(2-FURYL)-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications, including:
Medicinal Chemistry: It has potential as an antimicrobial agent, showing activity against various bacterial and fungal strains.
Agriculture: It can be used as an insecticide, bactericide, and plant virus-resisting agent.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as energetic materials.
Mechanism of Action
The mechanism of action of 3-(2-FURYL)-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of pathogens by interfering with their metabolic processes or cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[1,5-a]pyrimidine
- Triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
3-(2-FURYL)-6-(2-QUINOLYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-(furan-2-yl)-6-quinolin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N5OS/c1-2-5-11-10(4-1)7-8-12(17-11)15-20-21-14(13-6-3-9-22-13)18-19-16(21)23-15/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVXBWBZHDVUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NN4C(=NN=C4S3)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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